1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is a complex organic compound featuring a urea functional group. This compound is characterized by the presence of a chlorobenzyl group, a thiophene ring, and a cyclopentyl moiety, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The initial step often involves the chlorination of benzyl alcohol to produce 4-chlorobenzyl chloride.
Thiophene Derivative Synthesis: The thiophene ring is functionalized to introduce the hydroxyethyl group at the 5-position.
Cyclopentyl Intermediate: The cyclopentyl moiety is synthesized and functionalized to allow for subsequent coupling reactions.
Coupling Reactions: The chlorobenzyl chloride is reacted with the thiophene derivative and the cyclopentyl intermediate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium cyanide (KCN).
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(cyclopentylmethyl)urea: Lacks the thiophene and hydroxyethyl groups.
1-(4-Chlorobenzyl)-3-((1-(5-methylthiophen-2-yl)cyclopentyl)methyl)urea: Contains a methyl group instead of a hydroxyethyl group.
Uniqueness
1-(4-Chlorobenzyl)-3-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)urea is unique due to the presence of the hydroxyethyl group on the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest for further study.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-14(24)17-8-9-18(26-17)20(10-2-3-11-20)13-23-19(25)22-12-15-4-6-16(21)7-5-15/h4-9,14,24H,2-3,10-13H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIZOIMALQBQOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)NCC3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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